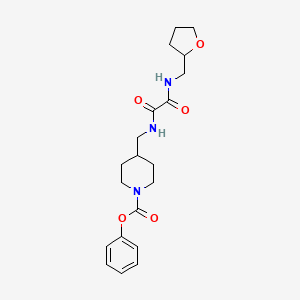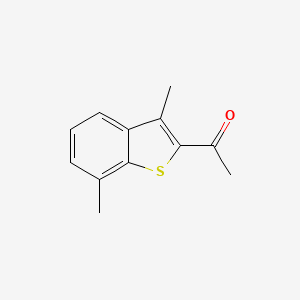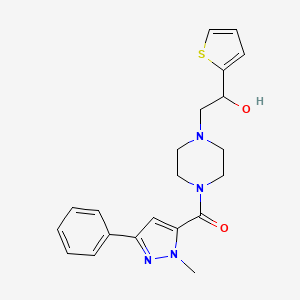![molecular formula C20H22N2O3S B2548335 N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-81-9](/img/structure/B2548335.png)
N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex molecule with multiple fused rings, including a quinoline moiety. While the provided papers do not directly discuss this specific compound, they do provide insight into related chemical structures and synthesis methods that could be relevant. For instance, the synthesis of N-heterocycle-fused quinoxalines, as mentioned in the first paper, suggests a method that might be applicable to the synthesis of the target compound, given its structural similarities .
Synthesis Analysis
The first paper describes a one-pot synthesis method involving dimethyl sulfoxide (DMSO) for the creation of quinoxaline derivatives . This method is noted for its efficiency and green chemistry aspects, as DMSO acts both as a reactant and a solvent. Although the paper does not specifically mention the synthesis of the compound , the techniques described could potentially be adapted for its synthesis due to the structural similarities between quinoxalines and the quinoline portion of the target compound.
Molecular Structure Analysis
The second paper provides details on the molecular structure of quinoline-2-sulfonamide, which shares some structural features with the target compound . The study uses density functional theory (DFT) calculations to optimize the molecular structure and determine interaction energies. The sulfamoyl –NH2 group in quinoline-2-sulfonamide is involved in intermolecular hydrogen bonding, which could be a feature worth investigating in the target compound as well, considering its sulfonamide group.
Chemical Reactions Analysis
Neither of the provided papers directly addresses the chemical reactions of the target compound. However, the information on the synthesis and molecular structure of related compounds could infer that the target compound may also engage in hydrogen bonding due to the presence of a sulfonamide group, which could affect its reactivity and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not discussed in the provided papers. However, the second paper's mention of intermolecular hydrogen bonding and crystal packing in quinoline-2-sulfonamide suggests that similar sulfonamide-containing compounds may exhibit significant solid-state interactions, which could influence their physical properties such as solubility and melting point . The DFT calculations and interaction energies provided could also be relevant for predicting the properties of the target compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of quinoline clubbed with sulfonamide moiety to be used as antimicrobial agents. New compounds were synthesized, displaying significant activity against Gram-positive bacteria, indicating the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Anticancer and Radiosensitizing Evaluation
Another study reported the synthesis of quinoline and pyrimidoquinoline derivatives with the sulfonamide moiety, tested for in-vitro anticancer activity against liver cancer cells. The compounds showed significant activity, highlighting the potential for further exploration in cancer chemotherapy (Research on Chemical Intermediates, 2015).
Design and Synthesis for Anticancer Activity
Further research into sulfonamides' biological activities revealed that compounds bearing this moiety have shown substantial antitumor activity both in vitro and in vivo. The study synthesized novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety, which were evaluated for their in vitro anticancer activity against breast cancer cell lines. Most screened compounds showed interesting cytotoxic activities compared to a reference drug, suggesting their potential as anticancer agents (European Journal of Medicinal Chemistry, 2009).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-5-7-18(14(2)10-13)21-26(24,25)17-11-15-4-3-9-22-19(23)8-6-16(12-17)20(15)22/h5,7,10-12,21H,3-4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFIRZYHPRUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2548254.png)



![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)
![4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2548269.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2548272.png)

